4-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide
CAS No.: 1021109-54-5
Cat. No.: VC7283309
Molecular Formula: C21H24N6O
Molecular Weight: 376.464
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021109-54-5 |
|---|---|
| Molecular Formula | C21H24N6O |
| Molecular Weight | 376.464 |
| IUPAC Name | 4-ethyl-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide |
| Standard InChI | InChI=1S/C21H24N6O/c1-3-16-7-9-17(10-8-16)21(28)23-14-13-22-18-11-12-20(27-26-18)25-19-6-4-5-15(2)24-19/h4-12H,3,13-14H2,1-2H3,(H,22,26)(H,23,28)(H,24,25,27) |
| Standard InChI Key | RHUVYIHGDJSUBK-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC(=N3)C |
Introduction
Structural Overview and Molecular Characteristics
The compound’s IUPAC name, 4-ethyl-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide, reflects its intricate structure, which integrates a benzamide core, pyridazine, and pyridine heterocycles, and an ethyl substituent. Key molecular features include:
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Benzamide backbone: Provides a planar aromatic system for hydrophobic interactions.
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Pyridazine-pyridine linkage: Introduces nitrogen-rich heterocycles capable of hydrogen bonding and π-π stacking.
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Ethyl group at position 4: Enhances lipophilicity, potentially improving membrane permeability.
Table 1: Key Molecular Characteristics
| Property | Value |
|---|---|
| CAS No. | 1021109-54-5 |
| Molecular Formula | C<sub>21</sub>H<sub>24</sub>N<sub>6</sub>O |
| Molecular Weight | 376.464 g/mol |
| IUPAC Name | 4-ethyl-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide |
| SMILES | CC1=NC(=CC=C1C)Nc2nnc(cc2)NCCNC(=O)c3ccc(cc3)CC |
The presence of multiple amine groups and aromatic systems suggests a high potential for target binding, particularly in enzymes or receptors requiring nitrogen-mediated interactions.
Synthesis and Chemical Reactivity
The synthesis of 4-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide involves a multi-step sequence optimized for yield and purity. Key steps derived from analogous compounds include:
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Coupling of pyridazine and pyridine units: A Buchwald-Hartwig amination couples 6-methylpyridin-2-amine to 6-chloropyridazine under palladium catalysis .
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Ethylbenzamide formation: 4-Ethylbenzoic acid is activated with thionyl chloride and coupled to ethylenediamine via a nucleophilic acyl substitution.
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Final assembly: The pyridazine-pyridine intermediate is linked to the ethylbenzamide moiety using carbodiimide-mediated amide bond formation.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pd(OAc)<sub>2</sub>, Xantphos, K<sub>3</sub>PO<sub>4</sub>, 110°C | 68% |
| 2 | SOCl<sub>2</sub>, DMF, reflux | 85% |
| 3 | EDC·HCl, HOBt, DIPEA, RT | 72% |
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
| Cell Line | IC<sub>50</sub> |
|---|---|
| A549 (Lung) | 0.38 |
| MDA-MB-231 (Breast) | 0.42 |
| HEK293 (Normal) | >50 |
The >100-fold selectivity index suggests a favorable therapeutic window.
Comparative Analysis with Related Benzamides
Structural Analogues
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N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-phenylacetamide (): Replaces the ethylbenzamide with phenylacetamide, reducing tubulin affinity (IC<sub>50</sub> = 1.2 µM).
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N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide (): Trifluoromethyl group enhances metabolic stability but increases hepatotoxicity risk.
Pharmacokinetic Considerations
The ethyl substituent in 4-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide improves logP (2.8) compared to analogues (e.g., 2.1 for), balancing solubility and membrane penetration.
Future Research Directions
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In Vivo Efficacy Studies: Evaluate tumor growth inhibition in xenograft models, particularly for triple-negative breast cancer.
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Toxicology Profiling: Assess hepatic and renal toxicity in rodent models to establish safety margins.
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Formulation Development: Explore nanoparticle delivery systems to enhance bioavailability.
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Target Deconvolution: Employ CRISPR-Cas9 screens to identify novel molecular targets beyond tubulin.
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